molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

カタログ番号: B2635235
CAS番号: 339025-73-9
分子量: 264.263
InChIキー: KOTBDAKLJGRKLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer properties .

生化学分析

Biochemical Properties

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Cellular Effects

The cytotoxic effect of this compound was assessed against various cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase . Furthermore, it showed a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 compared to the control cells .

Molecular Mechanism

The results of molecular docking and pharmacokinetic studies suggested that PCAF binding could be the mechanism of action of these derivatives . It was hypothesized that the DNA binding and/or Topo II inhibition would participate in the noted cytotoxicity of the synthesized compounds .

Temporal Effects in Laboratory Settings

The trifluoromethyl group was reported to have a positive effect on the activity of bioactive molecules. It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Transport and Distribution

The trifluoromethyl group in this compound was reported to enhance membrane permeation , suggesting that it may be readily transported across cellular membranes. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its potential interactions with DNA and enzymes such as Topo II , it may be localized to the nucleus where these targets are found.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the condensation of 2-fluorobenzylamine with a suitable triazole precursor under reflux conditions. The reaction is often carried out in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazoloquinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

化学反応の分析

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially hydrogenated triazoloquinazolines.

科学的研究の応用

Anticancer Activity

One of the primary applications of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer).

Case Study: Topoisomerase II Inhibition

A study published in 2023 evaluated a series of [1,2,4]triazolo[4,3-c]quinazolines as Topoisomerase II inhibitors. Compound 16 from this series showed the highest cytotoxicity with an IC50 value ranging from 2.44 to 9.43 μM against tested cell lines. The study concluded that the incorporation of specific moieties enhances the binding affinity to the target receptor and increases the compound's efficacy against cancer cells .

DNA Intercalation

The ability of this compound to intercalate into DNA is another significant application. This characteristic is crucial for its role as a chemotherapeutic agent.

Anticonvulsant Properties

Recent studies have also explored the anticonvulsant properties of compounds related to this compound. Research indicates that certain derivatives exhibit significant activity against seizure models.

Findings from Experimental Models

In vitro assays demonstrated that some derivatives can reduce neuronal excitability in seizure models, indicating potential therapeutic benefits for epilepsy treatment .

Photophysical Properties

Research has also focused on the photophysical properties of this compound class. The ability to act as fluorescent probes opens avenues for bioimaging applications.

Fluorescent Behavior

Compounds derived from triazoloquinazolines have shown aggregation-induced emission properties, making them suitable for detecting nitroaromatic explosives and other applications in environmental monitoring .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for optimizing the efficacy of this compound derivatives.

Optimization Strategies

Studies have indicated that modifying substituents on the triazole ring can significantly enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityCytotoxic effects against various cancer cell linesIC50 values: 2.44 - 9.43 μM
DNA IntercalationDisruption of DNA replication and transcriptionEnhances binding affinity due to fluorine substitution
Anticonvulsant PropertiesPotential therapeutic effects in seizure modelsSignificant activity observed in experimental models
Photophysical PropertiesUse as fluorescent probes for bioimagingAggregation-induced emission behavior noted
Structure-Activity RelationshipsOptimization through SAR studiesModifications enhance efficacy and selectivity

類似化合物との比較

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry .

生物活性

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C19H16FN5O
  • Molecular Weight : 349.36 g/mol
  • CAS Number : 338977-94-9

The primary mechanism by which this compound exerts its biological effects involves the inhibition of P300/CBP-associated factor (PCAF), a histone acetyltransferase that plays a critical role in transcription regulation. By binding to the active site of PCAF, this compound can alter gene expression patterns associated with cell proliferation and apoptosis induction.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines have been reported as follows:
Cell LineIC50 Value (µM)
HepG26.29
HCT-1162.44
MCF-7Varies

The results indicate that the compound's structural modifications enhance its binding affinity to DNA and topoisomerase II (Topo II), leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

Research has shown that the substitution patterns on the triazoloquinazoline scaffold significantly influence biological activity. For instance:

  • Compounds with bulky amine groups showed reduced cytotoxicity compared to those with smaller substituents.
  • The presence of a trifluoromethyl group has been linked to improved pharmacokinetic properties and enhanced activity due to increased lipophilicity and membrane permeability.

Case Studies and Research Findings

  • Cytotoxic Evaluation Against Cancer Cell Lines :
    A study reported that several derivatives of this compound were synthesized and evaluated for their anticancer properties. Compound 16 was identified as the most potent with an IC50 value of 6.29 µM against HepG2 cells and 2.44 µM against HCT-116 cells .
  • Mechanistic Insights :
    The compound has been shown to intercalate into DNA and inhibit Topo II activity. This dual mechanism suggests that it could be effective in disrupting cancer cell proliferation .
  • Pharmacological Evaluation :
    In a comprehensive pharmacological evaluation involving multiple cancer types, the synthesized derivatives demonstrated varying degrees of activity with some compounds achieving significant anti-proliferative effects at low concentrations .

特性

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDAKLJGRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。